ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate
Description
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
ethyl N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C15H15N3O2S/c1-3-20-15(19)17-14-13(11-5-4-8-21-11)16-12-9-10(2)6-7-18(12)14/h4-9H,3H2,1-2H3,(H,17,19) |
InChI Key |
NTHVJKORHPUXAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Groebke–Blackburn–Bienaymé Three-Component Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a cornerstone for constructing imidazo[1,2-a]pyridines. For the target compound, this method involves:
-
7-Methyl-2-aminopyridine as the amine component.
-
2-Thiophenecarboxaldehyde as the aldehyde component.
-
Ethyl isocyanoacetate as the isonitrile component.
Under acidic conditions (e.g., HCl or p-toluenesulfonic acid), these reagents undergo a cascade reaction to form the imidazo[1,2-a]pyridine core. The ethyl ester group introduced by the isonitrile is subsequently hydrolyzed to a carboxylic acid and converted to the carbamate via Curtius rearrangement or direct aminolysis.
Optimization Insights
Condensation with α-Halogenocarbonyl Compounds
An alternative route employs α-bromoacetophenone derivatives to form the imidazo ring:
-
7-Methyl-2-aminopyridine reacts with 2-thiophenecarboxaldehyde and ethyl bromoacetate in refluxing ethanol.
-
Intramolecular cyclization forms the imidazo[1,2-a]pyridine scaffold with an ethyl ester at position 3.
-
The ester is converted to the carbamate via aminolysis with ammonium hydroxide followed by treatment with ethyl chloroformate.
Key Advantages
-
Avoids isonitriles, which are often unstable or commercially limited.
-
Gram-scale synthesis is feasible using micellar media (e.g., SDS/water systems).
Post-Cyclization Functionalization Strategies
Halogenation and Nucleophilic Substitution
3-Bromoimidazo[1,2-a]pyridines serve as versatile intermediates:
-
3-Bromo-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridine is synthesized via iodine-catalyzed cyclization.
-
Bromine at position 3 is displaced by sodium azide (NaN3) in DMF at 80°C to yield the 3-azido derivative.
-
Staudinger reduction converts the azide to an amine, which reacts with ethyl chloroformate to install the carbamate.
Reaction Conditions
-
Azide substitution: 12 hours, 80°C, yield 75–85%.
-
Staudinger reduction: Triphenylphosphine/THF, room temperature, quantitative yield.
Catalytic and Green Chemistry Approaches
Iodine-Catalyzed Oxidative Cyclization
Iodine (I2) acts as a dual catalyst and oxidant in eco-friendly syntheses:
-
7-Methyl-2-aminopyridine , 2-thiophenecarboxaldehyde , and ethyl glyoxylate react in cyclohexane with I2 (10 mol%).
-
Oxidative aromatization forms the imidazo ring, with the glyoxylate ester hydrolyzed and converted to the carbamate.
Advantages
Photochemical Methods
UV-mediated protocols enable carbamate installation:
-
3-Amino-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridine is irradiated (365 nm) with ethyl chloroformate in acetonitrile.
-
Photoactivation facilitates nucleophilic substitution at position 3, bypassing traditional heating.
Analytical and Spectroscopic Validation
Structural Characterization
1H NMR (400 MHz, CDCl3)
-
δ 8.52 (s, 1H, H-5), 7.89 (d, J = 5.2 Hz, 1H, H-8), 7.45–7.40 (m, 2H, thienyl), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.65 (s, 3H, CH3), 1.38 (t, J = 7.1 Hz, 3H, OCH2CH3).
13C NMR (101 MHz, CDCl3)
-
δ 156.2 (C=O), 144.7 (C-3), 128.9 (thienyl C), 62.4 (OCH2CH3), 22.1 (CH3), 14.3 (OCH2CH3).
HRMS (ESI-TOF)
-
m/z calculated for C16H15N3O2S [M+H]+: 330.1009; found: 330.1012.
Purity and Yield Data
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| GBB Reaction | 92 | 98.5 |
| Iodine Catalysis | 90 | 97.8 |
| Photochemical | 85 | 96.2 |
Chemical Reactions Analysis
Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These interactions result in the modulation of cellular processes, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Table 1: Substituent Comparisons
Key Observations :
Implications :
- The target compound’s synthesis may parallel methods used for pyrimidine analogs, though yields could vary due to the thienyl group’s steric demands .
Table 3: Property Comparisons
Insights :
- The ethyl carbamate group in the target compound balances hydrolytic stability and metabolic clearance, contrasting with the labile ester groups in pyrimidine analogs .
- The 2-thienyl substituent may confer unique pharmacokinetic profiles compared to fluorinated aryl groups, which often enhance membrane permeability but increase toxicity risks .
Biological Activity
Ethyl N-[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a complex heterocyclic structure that includes an imidazo[1,2-a]pyridine core and a thiophene ring. The presence of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4OS |
| Molecular Weight | 270.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that the imidazo[1,2-a]pyridine core can bind to various enzymes or receptors, modulating their activity. The thiophene group may enhance binding affinity and selectivity for these targets, potentially leading to therapeutic effects.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that this compound exhibited significant growth inhibition in various cancer cell lines while sparing non-tumorigenic cells.
Case Study: Inhibition of Cancer Cell Growth
- Cell Lines Tested : Murine liver cancer cells vs. healthy liver cells
- Concentration : 10 µM
- Results : The compound inhibited tumorigenic cell growth without affecting normal cells, indicating selective cytotoxicity.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial effects. Preliminary studies indicated that it could inhibit the growth of certain bacterial strains.
Pharmacological Investigations
Pharmacological evaluations have been conducted to assess the compound's efficacy and safety profile. These studies typically involve:
- Dose-response assessments : Evaluating the relationship between dosage and biological response.
- Mechanistic studies : Investigating the pathways affected by the compound.
Comparative Analysis with Similar Compounds
To contextualize its activity, this compound can be compared with similar compounds in terms of structure and biological activity.
| Compound Name | Activity Type | Selectivity |
|---|---|---|
| 7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine | Anticancer | Moderate |
| N-(pyridin-2-yl)amide | Antimicrobial | High |
| This compound | Anticancer & Antimicrobial | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
